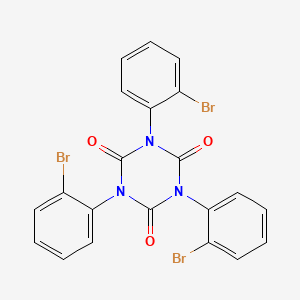
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the triazine family It is characterized by the presence of three bromophenyl groups attached to a triazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 2-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with bromophenyl groups. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, resulting in its observed activities. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-bromophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-fluorophenyl)-1,3,5-triazine
Uniqueness
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
666263-39-4 |
|---|---|
Molecular Formula |
C21H12Br3N3O3 |
Molecular Weight |
594.0 g/mol |
IUPAC Name |
1,3,5-tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-7-1-4-10-16(13)25-19(28)26(17-11-5-2-8-14(17)23)21(30)27(20(25)29)18-12-6-3-9-15(18)24/h1-12H |
InChI Key |
GEKQAZZMBKDWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















